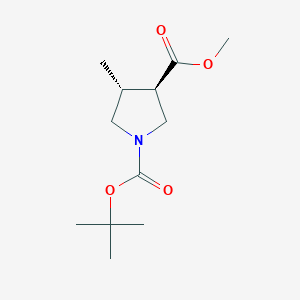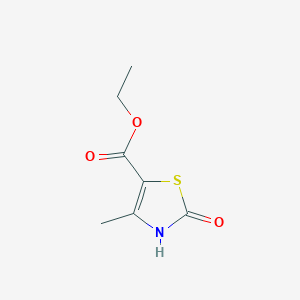![molecular formula C8H16ClN B2504227 Bicyclo[2.2.2]octan-2-amine hydrochloride CAS No. 42166-64-3](/img/structure/B2504227.png)
Bicyclo[2.2.2]octan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octan-2-amine hydrochloride is a chemical compound that is part of a broader class of bicyclic amines. These compounds are characterized by their unique structure, which includes a bicyclic framework with an amine functional group. The structure of these compounds imparts them with specific chemical and physical properties that make them of interest in various fields of research, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of bicyclic compounds such as this compound often involves cyclization reactions. For instance, the synthesis of bicyclo[2.2.2]octan-2,6-dione, a related compound, has been improved by using a medium consisting of isobutyric anhydride and trifluoroacetic acid, which provides a simplified and reproducible method for large-scale synthesis . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of bicyclic amines is crucial in determining their reactivity and interaction with other molecules. For example, the presence of a p-bromophenyl group in 4-(p-bromophenyl)-bicyclo[2.2.2]octan-1-amine significantly affects its ability to inhibit serotonin uptake in neurons, as compared to its parent compound . The structural differences between isomeric amines also influence the distribution of products formed during deamination reactions, suggesting that the molecular structure of this compound would similarly impact its chemical behavior .
Chemical Reactions Analysis
Bicyclic amines undergo various chemical reactions, including deamination and ring-opening reactions. Deamination of bicyclo[2.2.2]octan-2-yl-amines, for instance, has been shown to produce classical carbonium ions as initial products, which can rearrange to non-classical isomers . Additionally, ring-opening reactions of bicyclic tertiary amines with cyclic chlorocarbaphosphazenes have been studied, demonstrating the cleavage of C–N bonds and the formation of new compounds with altered structures . These reactions highlight the reactivity of bicyclic amines and their potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic amines are influenced by their molecular structure. For example, the presence of a p-bromophenyl group in 4-(p-bromophenyl)-bicyclo[2.2.2]octan-1-amine results in higher brain levels of the compound in rats, which accounts for its effectiveness in blocking serotonin depletion . The specific properties of this compound, such as solubility, melting point, and stability, would be determined by its molecular structure and substituents, but these details are not provided in the current dataset.
Scientific Research Applications
Pharmacological Potential
Bicyclo[2.2.2]octan-2-amine derivatives have been extensively studied for their pharmacological potential, especially in the context of antidepressant efficacy. For instance, the tetracyclic antidepressant maprotiline, characterized by its unique bicyclic structure, exhibits sedative properties and a distinctive pharmacokinetic profile compared to conventional tricyclic antidepressants, highlighting the significance of its core bicyclic component in therapeutic applications (Pinder, Brogden, Speight, & Avery, 1977). Furthermore, the therapeutic potential of bicyclol, a synthetic drug derived from traditional Chinese medicine and containing a bicyclic structure, has been demonstrated in treating various liver diseases due to its broad spectrum of pharmacological properties, including anti-viral, anti-inflammatory, and anti-oxidative effects (Zhao et al., 2020).
Synthetic Methodologies and Chemical Properties
The structural complexity of bicyclic amines, including Bicyclo[2.2.2]octan-2-amine, has prompted considerable research into their synthetic applications. These compounds serve as key intermediates in the synthesis of more complex molecules. The versatility of these bicyclic structures enables the development of diverse synthetic strategies, facilitating the construction of novel compounds with potential pharmacological applications. For example, the review on norbornane compounds, which share a bicyclic framework, underscores their relevance in pharmaceutical research due to their distinctive molecular shape and the fixed position of their substituents, highlighting the broader significance of bicyclic compounds in drug development (Buchbauer & Pauzenberger, 1991).
Safety and Hazards
Future Directions
The future directions for the study of “Bicyclo[2.2.2]octan-2-amine hydrochloride” and its derivatives could involve further exploration of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. One study reported the synthesis of optically active endo,endo Bicyclo[2.2.2]octane-2,5-diol, which could be a potential area for future research .
properties
IUPAC Name |
bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42166-64-3 |
Source


|
| Record name | bicyclo[2.2.2]octan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)


![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)


![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)


